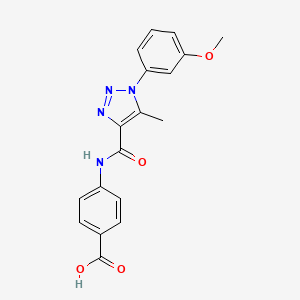

4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid, also known as MTB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MTB belongs to the class of triazole compounds, which have been found to possess diverse biological activities, including anticancer, antifungal, and antibacterial properties.

Scientific Research Applications

Synthesis and Evaluation of Triazolylindole Derivatives

Research by Singh and Vedi (2014) explored the synthesis of a series of novel triazolylindole derivatives, which included structures similar to the compound . These derivatives were evaluated for their antifungal activity, indicating a potential application in antifungal research (Singh & Vedi, 2014).

Triazole Ester and Benzotriazole Ester Derivatives

Toumani (2017) prepared triazole ester derivatives, including compounds structurally related to 4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid. These compounds have various biological applications, suggesting their potential use in biochemical research (Toumani, 2017).

Study of 1,2,3-Triazoles

Research by Albert and Taguchi (1973) investigated 4-aminotriazole-5-carbaldehydes, closely related to the compound . Their study included synthesizing and characterizing these compounds, which could be relevant for understanding the properties and applications of similar triazole compounds (Albert & Taguchi, 1973).

Synthesis and Structure Determination

A study by Kariuki et al. (2022) involved the synthesis of a compound structurally similar to the target compound and its characterization using NMR spectroscopy and X-ray diffraction. This research contributes to the understanding of the structural aspects of such compounds (Kariuki et al., 2022).

Antimicrobial Activities of Triazole Derivatives

Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities. This study underscores the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

1,2,3-Triazole Compounds Derived from 4-Amino Benzoic Acid

F.Al-Smaisim's (2010) research involved synthesizing 1,2,3-triazole compounds derived from 4-aminobenzoic acid, indicating a method of synthesizing compounds similar to the target compound (F.Al-Smaisim, 2010).

Synthesis and Antimicrobial Studies of Triazoles

Upmanyu et al. (2012) explored the synthesis and antimicrobial activities of triazole derivatives, further suggesting their potential application in antimicrobial research (Upmanyu et al., 2012).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reactions , which could suggest potential involvement in carbon–carbon bond formation pathways.

Result of Action

Given its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which could have various downstream effects depending on the specific context.

properties

IUPAC Name |

4-[[1-(3-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c1-11-16(17(23)19-13-8-6-12(7-9-13)18(24)25)20-21-22(11)14-4-3-5-15(10-14)26-2/h3-10H,1-2H3,(H,19,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOWSBZOVVWBBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2796670.png)

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2796671.png)

![N-(4-butylphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2796672.png)

![3-(1H-pyrrol-1-yl)-N'-[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]thiophene-2-carbohydrazide](/img/structure/B2796674.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]benzamide](/img/structure/B2796678.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate](/img/structure/B2796680.png)

![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2796683.png)

![methyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2796685.png)

![6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2796689.png)